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Compound of Interest

Compound Name: 4-Hydroxyomeprazole sulfide

CAS No.: 151602-50-5

Cat. No.: B3419668 Get Quote

Introduction & Scientific Context
While Omeprazole metabolism is classically defined by CYP2C19-mediated 5-hydroxylation

and CYP3A4-mediated sulfoxidation, recent high-resolution metabolomics (Jarmusch et al.,

2020) have elevated the importance of the sulfide pathway.

4-Hydroxyomeprazole sulfide (also referred to as O-desmethyl omeprazole sulfide) is a

secondary metabolite formed via a complex interplay of host and microbial enzymes. Its

accumulation is often a marker of:

Reductive Shift: Enhanced conversion of the parent sulfoxide to sulfide, typically occurring in

the gut lumen or under hypoxic hepatic conditions.

O-Demethylation: Subsequent oxidative attack on the 4-methoxy group of the pyridine ring.

Why study this metabolite?

Microbiome Biomarker: Its presence correlates with gut microbiota diversity; antibiotic-

induced dysbiosis significantly alters its plasma and fecal concentrations.

Inhibition Potential: Sulfide metabolites of benzimidazoles are often potent, time-dependent

inhibitors (TDI) of CYP2C19, potentially contributing to autoinhibition loops.
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Chemical Identity & Preparation
Compound Name: 4-Hydroxyomeprazole sulfide (4-Desmethyl omeprazole sulfide)

Chemical Nature: Pyridinyl-methyl-benzimidazole sulfide.

Key Structural Feature: The sulfinyl (S=O) group of Omeprazole is reduced to a sulfide (S),

and the 4-methoxy group on the pyridine ring is O-demethylated to a hydroxyl.

Solubility: Low aqueous solubility; requires DMSO or Methanol stock.

Standard Stock Preparation:

Dissolve 1 mg of 4-Hydroxyomeprazole sulfide standard in 1 mL DMSO (100% stock).

Prepare working solutions (10 µM, 100 µM) in 50:50 Methanol:Water.

Storage: -80°C (Sulfides are prone to spontaneous oxidation back to sulfoxides in air;

minimize headspace).

Experimental Workflows
Workflow A: Metabolic Stability & Clearance (Hepatic
System)
Objective: Determine the intrinsic clearance (

) of 4-Hydroxyomeprazole sulfide in Human Liver Microsomes (HLM).

Rationale: To determine if this metabolite is a terminal product or a substrate for further

conjugation (e.g., Glucuronidation).

Protocol:

System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM MgCl₂.

Substrate: 4-Hydroxyomeprazole sulfide (Final conc: 1 µM).
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Cofactors:

Phase I Check: NADPH (1 mM).

Phase II Check: UDPGA (2 mM) + Alamethicin (25 µg/mg protein) to permeabilize

microsomes for UGT activity.

Incubation:

Pre-incubate HLM + Substrate for 5 min at 37°C.

Initiate with Cofactor mix.[1]

Timepoints: 0, 5, 15, 30, 45, 60 min.

Termination: Add 3 volumes of ice-cold Acetonitrile (containing internal standard, e.g., D3-

Omeprazole).

Analysis: Centrifuge (4000g, 20 min) and inject supernatant into LC-MS/MS.

Self-Validating Step: Include a "No Cofactor" control to distinguish enzymatic clearance from

spontaneous re-oxidation to the sulfoxide form.

Workflow B: Gut Microbiota Reductive Assay
(Anaerobic)
Objective: Confirm the formation of the sulfide precursor from Omeprazole or the stability of 4-
Hydroxyomeprazole sulfide in fecal slurry.

Protocol:

Matrix: Fresh human fecal slurry (10% w/v) in pre-reduced PBS (anaerobic).

Environment: Anaerobic chamber (85% N₂, 10% H₂, 5% CO₂).

Substrate:

Arm A: Omeprazole (10 µM) -> Monitor formation of Sulfide.
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Arm B: 4-Hydroxyomeprazole sulfide (10 µM) -> Monitor stability.

Timepoints: 0, 2, 6, 24 hours.

Inhibition Check: Add Antibiotic Cocktail (Vancomycin/Imipenem) in a parallel well to confirm

microbial origin.

Analytical Methodology (LC-MS/MS)[2][3]
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis). Chromatography: C18

Reverse Phase (2.1 x 50 mm, 1.7 µm).

Parameter Setting

Mobile Phase A Water + 0.1% Formic Acid

Mobile Phase B Acetonitrile + 0.1% Formic Acid

Gradient
5% B (0-0.5 min) -> 95% B (3.0 min) -> Hold

(4.0 min)

Flow Rate 0.5 mL/min

Ionization ESI Positive

MRM Transitions (Representative):

Analyte Precursor (m/z) Product (m/z)
Collision Energy
(V)

Omeprazole 346.1 198.1 20

Omeprazole Sulfide 330.1 182.1 22

4-OH Omeprazole

Sulfide
316.1 168.1 25

5-OH Omeprazole 362.1 214.1 18
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Note: The mass shift of -14 Da from Omeprazole Sulfide (330) to 4-OH Omeprazole Sulfide

(316) corresponds to the loss of CH₂ (demethylation).

Pathway Visualization
The following diagram illustrates the "Crosstalk" pathway where 4-Hydroxyomeprazole
sulfide serves as a bridge between the reductive (gut) and oxidative (liver) compartments.
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Caption: Metabolic trajectory of Omeprazole. The sulfide pathway (Yellow) requires reductive

conditions (Gut), followed by hepatic re-entry and O-demethylation (Red) to form the target

analyte.
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Interpreting Clearance Data
When analyzing the depletion of 4-Hydroxyomeprazole sulfide:

Rapid Depletion + UDPGA: Indicates the compound is a prime candidate for Phase II

conjugation (Glucuronidation). This aligns with recent findings (Jarmusch et al.) identifying

the O-glucuronide in urine.

Stability without Cofactors: If the compound degrades in buffer alone, check for spontaneous

oxidation back to the sulfoxide. Always use antioxidants (e.g., Ascorbic acid) during sample

prep if instability is observed.

Inhibition Potential (DDI Risk)
Sulfides are notoriously potent inhibitors. You must calculate the

of 4-Hydroxyomeprazole sulfide against CYP2C19 using S-Mephenytoin as a probe
substrate.

Protocol:

Incubate HLM with Probe (S-Mephenytoin, 40 µM) + 4-Hydroxyomeprazole sulfide (0 - 50

µM).

Measure formation of 4'-Hydroxymephenytoin.

Critical: If

decreases with pre-incubation time, the metabolite is a Mechanism-Based Inhibitor (MBI).

Summary Table: Expected Metabolic Parameters
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Parameter Value Range (Est.) Significance

LogD (pH 7.4) 2.5 - 3.0
Moderate lipophilicity; good

membrane permeability.

HLM Stability (

)
< 30 min (with UDPGA)

Rapidly conjugated; unlikely to

accumulate unless UGTs are

inhibited.

Microbiome Formation High in Dysbiosis

Antibiotic treatment may

reduce sulfide formation by

killing reductases.

CYP2C19 Inhibition
Potential contributor to

Omeprazole's autoinhibition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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